molecular formula C12H12N6O B6011608 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B6011608
M. Wt: 256.26 g/mol
InChI Key: LSIQGXFUVPMWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, also known as ABT-702, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol exerts its pharmacological effects by inhibiting adenosine kinase, thereby increasing the levels of extracellular adenosine. Adenosine acts on a variety of receptors, including the A1, A2A, A2B, and A3 receptors, to modulate various physiological processes. 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been found to selectively inhibit adenosine kinase, without affecting the activity of other enzymes in the purine metabolism pathway.
Biochemical and Physiological Effects:
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has also been found to reduce the severity of pain in animal models of neuropathic pain and inflammatory pain. In addition, 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been found to exhibit anti-tumor activity in various preclinical models of cancer.

Advantages and Limitations for Lab Experiments

5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several advantages for use in laboratory experiments. It is a highly selective inhibitor of adenosine kinase, with minimal off-target effects. It is also relatively stable and has a long half-life, allowing for sustained inhibition of adenosine kinase. However, 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has some limitations, such as poor solubility in aqueous solutions and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol. One potential area of research is the development of more potent and selective adenosine kinase inhibitors. Another area of research is the investigation of the role of adenosine in various disease states, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Furthermore, the potential use of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol in combination with other drugs, such as chemotherapy agents, immunotherapy agents, and analgesics, should also be explored. Overall, the research on 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the reaction of 5-amino-3-benzyl-1,2,4-triazole with ethyl 2-cyano-3,3-bis(methylthio)acrylate, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit potent inhibitory activity against the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the body. Adenosine is a purine nucleoside that has been implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.

properties

IUPAC Name

5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIQGXFUVPMWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.